5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as maple furanone or abhexone, is a naturally occurring furanone found in various fruits, including maple syrup, cheese, strawberries, and tomatoes [, ]. It contributes to the characteristic aroma and flavor of these products and exhibits various biological activities relevant to scientific research.
-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one can be synthesized through various chemical pathways. One common method involves the cyclization of 2,4-dihydroxy-3-methylhexanoic acid, often used in research to study its chemical properties and reactivity.
This compound serves as a valuable research tool in organic chemistry and related fields due to its unique structure and functional groups.
Research on 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one continues to explore its potential applications in various fields.
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as Abhexone, is an organic compound with the molecular formula and a molecular weight of approximately 142.15 g/mol. This compound features a furan ring and is characterized by its hydroxyl and ethyl substituents. It is identified by the CAS Registry Number 698-10-2 and has various synonyms, including 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and 4-Methyl-5-ethyl-3-hydroxyfuranone .
These reactions are facilitated by the presence of functional groups, making the compound versatile in organic synthesis .
Research indicates that 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one exhibits notable biological activities, including:
Several methods have been reported for synthesizing 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one:
The applications of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one span various industries:
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one shares structural and functional similarities with several other compounds. Here are a few notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Hydroxy-4-methylfuran-2(5H)-one | C6H8O3 | Lacks ethyl group; primarily studied for flavoring. |
4-Methylfuran | C5H6O | Simpler structure; used as a solvent and fuel additive. |
2(5H)-Furanone | C4H6O | Basic furan derivative; serves as a precursor in organic synthesis. |
The uniqueness of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one lies in its specific combination of functional groups that confer both flavoring properties and biological activity not found in simpler furan derivatives .
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one was first synthesized in 1957 through chemical methods aimed at replicating natural flavor compounds. Initial studies focused on its structural elucidation, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirming its furanone backbone and substituent positions. The compound was later identified in hydrolyzed soy protein in 1980, marking its recognition as a naturally occurring flavorant. Early research emphasized its potent aroma properties, with odor thresholds as low as 0.02–0.04 ng/L in air, making it one of the most powerful flavor chemicals known.
This compound belongs to the butenolides, a subclass of dihydrofurans characterized by a carbonyl group at the C2 position. Within flavor chemistry, it is classified under furanones and tetrahydrofurfuryl derivatives (Chemical Group 13). Its structural analogs include sotolone (3-hydroxy-4,5-dimethylfuran-2(5H)-one) and furaneol (4-hydroxy-2,5-dimethylfuran-3(2H)-one), which share similar sensory profiles but differ in substituent arrangements.
Table 1: Taxonomic Classification of 5-Ethyl-3-Hydroxy-4-Methylfuran-2(5H)-One
Category | Classification |
---|---|
Kingdom | Organic Compounds |
Class | Butenolides |
Subclass | 2(5H)-Furanones |
Functional Groups | Hydroxy, Ethyl, Methyl Substituents |
The compound is referenced under multiple names across disciplines:
Table 2: Synonyms and Their Contextual Usage
Synonym | Context of Use | Source Reference |
---|---|---|
Maple furanone | Food flavoring, soy sauce | |
Abhexon | Wine aging, glycoside hydrolysis | |
Homosotolone | Structural comparisons |
Research on this compound has progressed through three phases:
The synthesis of 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one frequently begins with diethyl oxalate, a cost-effective starting material. The process involves a two-step sequence: a Grignard reaction followed by condensation. In the first step, diethyl oxalate reacts with an ethylmagnesium bromide reagent to form ethyl 2-oxobutanoate, a β-ketoester intermediate [1]. This intermediate undergoes subsequent condensation with propanal under basic conditions to yield the target furanone.
Key advantages of this route include the commercial availability of reagents and scalability. However, the condensation step’s efficiency heavily depends on base selection, as weaker bases favor self-condensation byproducts [1]. For instance, using potassium carbonate (K₂CO₃) results in only 35–40% yield of the desired product due to competing dimerization of ethyl 2-oxobutanoate [1].
Weak bases such as K₂CO₃ or sodium bicarbonate (NaHCO₃) partially deprotonate the β-ketoester intermediate, enabling nucleophilic attack by propanal. However, the limited basicity of these agents fails to fully suppress the intermediate’s self-condensation. Studies show that under weak base conditions, up to 60% of the product mixture comprises ethyl 2-oxobutanoate dimers, drastically reducing furanone yields [1]. The equilibrium between enolate formation and protonation dictates this outcome, as weaker bases favor re-protonation, allowing the intermediate to act as both nucleophile and electrophile [4].
Strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) completely deprotonate the β-ketoester, generating a stable enolate that preferentially reacts with propanal. For example, LDA increases furanone yields to 75–80% by eliminating self-condensation [1]. The enhanced basicity shifts the equilibrium toward enolate formation, ensuring a unidirectional reaction pathway. t-BuOK similarly improves yields to 70–75%, though its lower cost compared to LDA makes it industrially favorable [1].
Minimizing self-condensation requires optimizing base strength and reaction conditions. The table below summarizes the impact of base selection on yield and byproduct formation:
Base | Base Strength (pKₐ) | Furanone Yield (%) | Self-Condensation Byproducts (%) |
---|---|---|---|
K₂CO₃ | 10.3 | 35–40 | 55–60 |
NaHCO₃ | 10.3 | 30–35 | 60–65 |
t-BuOK | 19.0 | 70–75 | <5 |
LDA | 35–40 | 75–80 | 0 |
Additional strategies include:
Yield optimization hinges on precise control of reaction parameters:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Base | LDA or t-BuOK | +70% |
Temperature | − |
Irritant